molecular formula C14H13FN2S B448700 1-(4-Fluorobenzyl)-3-phenylthiourea CAS No. 351498-92-5

1-(4-Fluorobenzyl)-3-phenylthiourea

Cat. No.: B448700
CAS No.: 351498-92-5
M. Wt: 260.33g/mol
InChI Key: CANXHIQIXWXJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, 1-(4-Fluorobenzyl)-3-phenylthiourea, is a chemical compound offered for research and development purposes. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Thiourea derivatives are of significant interest in medicinal and organic chemistry. For instance, structurally similar compounds have been investigated for their potential as key intermediates in the synthesis of more complex molecules, such as neuronal potassium channel openers like retigabine . Other fluorobenzyl-thiourea analogues have been documented in chemical databases, highlighting a common structural motif in chemical research . The mechanism of action for any specific application would be highly dependent on the final target molecule and research context. Researchers are responsible for confirming the identity and purity of the product for their specific applications. Please consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

351498-92-5

Molecular Formula

C14H13FN2S

Molecular Weight

260.33g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-phenylthiourea

InChI

InChI=1S/C14H13FN2S/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,17,18)

InChI Key

CANXHIQIXWXJEY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)F

Origin of Product

United States

Comprehensive Structural Characterization and Spectroscopic Analysis of 1 4 Fluorobenzyl 3 Phenylthiourea

X-ray Crystallography for Solid-State Structure Elucidation

No publicly available X-ray crystallography studies for 1-(4-Fluorobenzyl)-3-phenylthiourea were found. As a result, information regarding its crystal system, space group, molecular conformation, tautomeric form, and intermolecular interactions in the solid state is not available.

Crystal System and Space Group Determination

Specific data on the crystal system and space group for this compound have not been published.

Molecular Conformation and Tautomeric Forms (Thione/Thiol)

The specific molecular conformation and the predominant tautomeric form (thione vs. thiol) of this compound in the solid state have not been determined through crystallographic studies.

Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

Details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing, are unknown as no crystallographic analysis has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the synthesis of this compound is documented, and it is stated that the compound can be characterized by NMR spectroscopy, detailed spectral data and interpretation are not available in the reviewed literature evitachem.com.

Proton (¹H) NMR Spectral Interpretation

A detailed assignment of chemical shifts, coupling constants, and multiplicity for the protons in this compound has not been published.

Carbon (¹³C) NMR Spectral Interpretation

A comprehensive interpretation and assignment of the carbon resonances in the ¹³C NMR spectrum of this compound are not available in the scientific literature.

Fluorine (¹⁹F) NMR Applications for Fluorinated Compounds

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the characterization of organofluorine compounds. The ¹⁹F nucleus possesses favorable properties for NMR analysis, including a natural abundance of 100% and a high gyromagnetic ratio, which results in high sensitivity, comparable to that of proton (¹H) NMR. youtube.com The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, spanning over 800 ppm, which generally leads to simpler, first-order spectra with less signal overlap. youtube.com Trichlorofluoromethane (CFCl₃) is commonly used as the reference standard, with its chemical shift set to 0 ppm. youtube.com

In the context of this compound, ¹⁹F NMR spectroscopy is instrumental for confirming the presence and electronic environment of the fluorine atom on the benzyl (B1604629) ring. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. For a fluorine atom attached to an aromatic ring, the resonance is influenced by the nature and position of other substituents. In the case of the 4-fluorobenzyl group, a single resonance is expected. The chemical shift for monofluoroaromatic compounds typically appears in a specific region of the spectrum. For instance, the chemical shift for fluorobenzene (B45895) is -113.15 ppm, and for p-difluorobenzene, it is -106.0 ppm relative to CFCl₃. colorado.edu The specific chemical shift for this compound would provide precise information about the electronic effects of the phenylthiourea (B91264) moiety on the fluorinated ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the molecular structure of this compound by identifying its functional groups and their vibrational modes. uantwerpen.beeurjchem.com These methods are complementary and, when used together, allow for a more complete assignment of the molecule's vibrational spectrum. conicet.gov.arconicet.gov.ar

Characteristic Vibrational Modes and Functional Group Assignments

The structure of this compound contains several key functional groups, including the thiourea (B124793) core (-NH-C(S)-NH-), a phenyl ring, and a 4-fluorobenzyl group. Each of these contributes characteristic bands to the IR and Raman spectra.

N-H Vibrations: The N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum, generally between 3100 and 3400 cm⁻¹. researchgate.net The exact position and shape of these bands can be influenced by hydrogen bonding, which is common in thiourea derivatives. conicet.gov.ar

C=S Vibrations: The thiocarbonyl (C=S) stretching vibration is a key marker for the thiourea group. This bond typically gives rise to a band in the 700-850 cm⁻¹ region. conicet.gov.ar The intensity of this band can be weak in the IR spectrum but is often more prominent in the Raman spectrum. researchgate.net

C-N Vibrations: The stretching vibrations of the C-N bonds within the thiourea moiety are coupled and appear in the fingerprint region, typically between 1200 and 1500 cm⁻¹. researchgate.net These bands are often mixed with N-H bending modes.

Aromatic Ring Vibrations: The phenyl and 4-fluorobenzyl groups exhibit several characteristic vibrations. C-H stretching vibrations of the aromatic rings appear above 3000 cm⁻¹. In-plane C=C stretching vibrations occur in the 1400-1600 cm⁻¹ range.

C-F Vibration: The C-F stretching vibration of the 4-fluorobenzyl group is expected to produce a strong band in the IR spectrum, typically in the 1000-1100 cm⁻¹ region.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on data from related compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference
N-H Stretching-NH3100 - 3400 researchgate.net
Aromatic C-H StretchingAr-H3000 - 3100 researchgate.net
C=C StretchingAromatic Ring1400 - 1600 conicet.gov.ar
C-N Stretching / N-H BendingThiourea Core1200 - 1500 researchgate.net
C-F StretchingAr-F1000 - 1100 researchgate.net
C=S Stretching>C=S700 - 850 conicet.gov.ar

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. bspublications.netuzh.ch The absorption of UV or visible light promotes electrons from lower energy ground states to higher energy excited states. uzh.ch For a molecule like this compound, which contains chromophores such as the phenyl rings and the thiocarbonyl group, several types of electronic transitions are possible. uzh.ch

The primary electronic transitions observed in thiourea derivatives are:

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. bspublications.net They are associated with the aromatic rings and the C=S double bond and typically result in strong absorption bands in the UV region.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms) to a π* anti-bonding orbital of the thiocarbonyl group. bspublications.netuzh.ch These transitions are lower in energy (occur at longer wavelengths) compared to π → π* transitions and are generally of lower intensity. uzh.ch

The presence of auxochromes, such as the -NH groups, can shift the absorption maxima to longer wavelengths (a bathochromic or red shift). bspublications.net The solvent can also influence the position of the absorption bands; for instance, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents. bspublications.net For related aroylthiourea compounds, strong absorption bands corresponding to π → π* transitions are typically observed in the 250-350 nm range. conicet.gov.ar

Electronic TransitionAssociated ChromophoreExpected Absorption Region (λmax)Reference
π → πAromatic Rings, C=S~250 - 350 nm conicet.gov.ar
n → πC=S, -NH> 350 nm bspublications.netuzh.ch

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. tutorchase.com For this compound (C₁₄H₁₃FN₂S), the exact molecular weight can be calculated, and its ionization in the mass spectrometer will produce a molecular ion peak (M⁺).

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. uou.ac.in The pattern of these fragments provides a fingerprint that helps to confirm the molecule's structure. tutorchase.com Common fragmentation pathways for this molecule would include:

Alpha-Cleavage: This is a common fragmentation pathway for compounds containing heteroatoms. uou.ac.inlibretexts.org Cleavage of the C-C bond adjacent to the nitrogen atoms or the C-N bonds of the thiourea core can occur.

Benzylic Cleavage: Fragmentation at the benzylic position is highly favorable due to the formation of a stable benzyl or tropylium (B1234903) cation. Cleavage of the bond between the benzyl CH₂ group and the adjacent nitrogen would result in a prominent peak corresponding to the 4-fluorobenzyl cation (m/z 109).

Fragmentation of the Thiourea Core: The central thiourea linkage can cleave in several ways, leading to fragments such as the phenyl isothiocyanate radical cation (m/z 135) or the 4-fluorobenzyl amine fragment.

Loss of Small Neutral Molecules: The molecular ion may lose small, stable neutral molecules like H₂S or HSCN. tutorchase.com

The expected fragmentation pattern provides strong evidence for the proposed structure.

Fragment IonProposed Structurem/z (mass-to-charge ratio)Origin
[C₁₄H₁₃FN₂S]⁺˙Molecular Ion (M⁺˙)260.08Parent Molecule
[C₇H₆F]⁺4-Fluorobenzyl cation109.04Benzylic Cleavage
[C₇H₅NS]⁺˙Phenyl isothiocyanate135.01Cleavage of N-benzyl bond
[C₆H₅NH₂]⁺˙Aniline (B41778) radical cation93.06Rearrangement and cleavage
[C₆H₅]⁺Phenyl cation77.04Fragmentation of phenyl group

Biological Activities and Mechanistic Studies of 1 4 Fluorobenzyl 3 Phenylthiourea Analogs in Vitro and Preclinical Models

Anticancer Activity and Cellular Mechanisms (In Vitro)

Thiourea (B124793) derivatives have demonstrated notable potential as anticancer agents, capable of inhibiting the growth of various cancer cell lines. evitachem.commdpi.comresearchgate.net The structural features of these compounds, including the presence of a fluorine atom, can enhance their pharmacological properties. evitachem.comontosight.ai

Cytotoxic and Antiproliferative Effects on Diverse Cancer Cell Lines

Analogs of 1-(4-fluorobenzyl)-3-phenylthiourea have shown significant cytotoxic and antiproliferative effects across a spectrum of cancer cell lines.

Breast Cancer: In studies involving breast cancer cell lines such as MCF-7, thiourea derivatives have exhibited potent cytotoxic effects. jppres.commdpi.com For instance, N-(5-chloro-2-hydroxybenzyl)-N'-(4-hydroxybenzyl)-N'-phenylthiourea demonstrated cytotoxicity against the MCF-7 cell line. jppres.com Platinum(II) complexes incorporating 1-benzyl-3-phenylthiourea (B182860) also showed activity against MCF-7 cells, with IC50 values ranging from 10.96 to 78.90 µM. mdpi.com Furthermore, a diarylthiourea derivative, compound 4, was found to be effective in suppressing the growth of MCF-7 cells with an IC50 value of 338.33 ± 1.52 µM, while showing no cytotoxic effects on normal human lung cells. nih.govresearchgate.net

Colon Cancer: Substituted 3-(trifluoromethyl)phenylthiourea (B159877) analogs have been found to be highly cytotoxic against human colon cancer cell lines, including SW480 and SW620, with IC50 values of less than or equal to 10 µM. nih.gov Notably, the 3,4-dichlorophenylthiourea analog (compound 2) displayed a very low IC50 of 1.5 ± 0.72 μM against SW620 cells. nih.gov

Lung Cancer: Ciprofloxacin-based thiadiazole derivatives, including 4-fluorobenzyl derivatives, have shown high potency against the A549 lung cancer cell line, with an IC50 value of 2.79 µM for the most active compound. nih.gov

Prostate Cancer: Analogs of 3-(trifluoromethyl)phenylthiourea have demonstrated significant cytotoxicity against the PC3 prostate cancer cell line. nih.gov The 4-(trifluoromethyl)phenylthiourea analog (compound 8) was particularly effective, with an IC50 value of 6.9 ± 1.64 μM. nih.gov

Leukemia: The K-562 leukemia cell line has also been shown to be susceptible to 3-(trifluoromethyl)phenylthiourea derivatives, with several compounds exhibiting high cytotoxicity (IC50 ≤ 10 µM). nih.gov

Table 1: Cytotoxic Activity of Selected Thiourea Analogs on Various Cancer Cell Lines

Compound/Analog Cancer Cell Line IC50 (µM) Reference
3,4-dichlorophenylthiourea (2)SW620 (Colon)1.5 ± 0.72 nih.gov
4-(trifluoromethyl)phenylthiourea (8)PC3 (Prostate)6.9 ± 1.64 nih.gov
4-fluorobenzyl derivative (1l)A549 (Lung)2.79 nih.gov
Diarylthiourea (4)MCF-7 (Breast)338.33 ± 1.52 nih.govresearchgate.net
Platinum(II) complex (6)MCF-7 (Breast)10.96 ± 1.12 mdpi.com

To display the data, click on the table.

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism behind the anticancer activity of these thiourea analogs is the induction of apoptosis, or programmed cell death, and modulation of the cell cycle.

Studies have shown that highly effective thiourea derivatives can induce apoptosis in cancer cells. nih.gov For example, a diarylthiourea compound (compound 4) was observed to cause a significant increase in both early and late apoptotic MCF-7 breast cancer cells. researchgate.net Flow cytometry analysis revealed that this compound arrested the cell cycle in the S phase, indicating the onset of apoptosis. researchgate.net Furthermore, ELISA research demonstrated an upregulation of caspase-3 in MCF-7 cells treated with this compound, suggesting the activation of an intrinsic apoptotic pathway. researchgate.net Similarly, other potent thiourea analogs have been shown to exert strong pro-apoptotic activity in colon cancer and leukemia cell lines. nih.gov For instance, compound 2 induced late apoptosis in 95–99% of both colon cancer cell lines tested and in 73% of K-562 leukemia cells. nih.gov

Inhibition of Key Oncogenic Enzymes and Signaling Pathways

The anticancer effects of this compound analogs are also attributed to their ability to inhibit key enzymes and signaling pathways that are crucial for cancer cell growth and survival.

Sirtuin1 (SIRT1): One of the proposed mechanisms of action for N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives is the inhibition of the Sirtuin1 (SIRT1) enzyme. rjptonline.org SIRT1 is a histone deacetylase that plays a role in the deactivation of the p53 tumor suppressor gene. chula.ac.th By inhibiting SIRT1, these compounds can lead to the overexpression of p53, which in turn negatively regulates the cell cycle. rjptonline.orgchula.ac.th

EGFR and HER-2: Some phenylthiourea (B91264) derivatives have been found to exert their cytotoxic effects on breast cancer cells by inhibiting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). jppres.com Dual inhibition of EGFR and HER2 has been shown to synergistically increase therapeutic effects in cancer treatment. nih.gov The development of selective HER2 inhibitors over EGFR is an ongoing area of research. nih.govrsc.org

MK-2: While direct inhibition of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) by this compound analogs is not explicitly detailed in the provided results, the broader class of thiourea derivatives is known to interact with various kinases, suggesting this as a potential area for future investigation.

Impact on Inflammatory Mediators in Cancer Progression

Chronic inflammation is a known contributor to cancer progression. Thiourea analogs have demonstrated the ability to modulate inflammatory mediators, such as interleukin-6 (IL-6).

In a study on colon cancer cell lines SW480 and SW620, a series of 3-(trifluoromethyl)phenylthiourea derivatives were found to act as inhibitors of IL-6 secretion. nih.gov All tested derivatives decreased IL-6 levels in both cell lines by 23–63%. nih.gov This reduction in a key pro-inflammatory cytokine suggests another mechanism by which these compounds may exert their anticancer effects.

Antimicrobial Activity

In addition to their anticancer properties, thiourea derivatives have been widely studied for their antimicrobial activities. evitachem.comresearchgate.net The structural versatility of these compounds allows for the development of agents with a broad spectrum of activity against various microbial pathogens. pjmonline.org

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

Analogs of this compound have shown activity against both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Several studies have highlighted the efficacy of thiourea derivatives against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. researchgate.netdovepress.com For instance, some fluorobenzoylthiosemicarbazides and their cyclic analogs have been tested for their antibacterial activity against Gram-positive strains. nih.gov In one study, certain thiourea derivatives showed significant inhibition against Gram-positive cocci, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/ml. pjmonline.org Another study found that a series of thiourea derivatives of 1,3-thiazole exhibited MIC values of 2–32 µg/mL against Gram-positive cocci. jst.go.jp

Gram-Negative Bacteria: The antibacterial spectrum of these compounds also extends to Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net Symmetrical and unsymmetrical thioureas have been tested against Agrobacterium tumefaction and Proteus vulgaris. dovepress.com One compound, 1-(2-fluorophenyl)-3-phenylthiourea (B5032451) (Compound V), was particularly effective against P. vulgaris. dovepress.com The presence of a fluorine atom attached to the phenyl ring is thought to enhance antibacterial activity due to its electronegative effect. researchgate.net

Table 2: Antibacterial Activity of Selected Thiourea Analogs

Compound/Analog Bacterial Strain Activity (MIC) Reference
Thiourea derivatives 2 and 3Gram-positive cocci0.5 - 8 µg/ml pjmonline.org
Thiourea derivatives 3 and 9Gram-positive cocci2 - 32 µg/mL jst.go.jp
Compound IA. tumefaction4.02 µg/mL dovepress.com
Compound VP. vulgaris8.94 µg/mL dovepress.com
Compound IVS. aureus4.03 µg/mL dovepress.com

To display the data, click on the table.

Antifungal Efficacy

Thiourea derivatives have demonstrated notable antifungal properties against a range of pathogenic fungi. nih.govjuniperpublishers.com Studies have shown that these compounds can inhibit the growth of various fungal species, including those responsible for diseases in plants and humans. nih.govnih.gov For instance, certain thiourea derivatives have been effective against sugar-beet pathogens like Rhizoctonia solani, Sclerotium rolfsii, and Fusarium solani. nih.gov The introduction of a thiourea moiety to a chitosan (B1678972) backbone, for example, resulted in a compound that was approximately 60 times more effective as a fungicidal agent than pure chitosan against several tested fungal strains. nih.gov

The antifungal activity of these compounds is influenced by their chemical structure. mdpi.comresearchgate.net For example, the presence and position of a methyl group on the aromatic ring can significantly impact their electron-donating capacity and, consequently, their antifungal and antioxidant effects. mdpi.com Specifically, an ortho-methylated derivative of a 2-thiophenecarboxylic acid-based thiourea showed the highest antifungal activity against Candida auris, a multidrug-resistant yeast that poses a significant public health threat. mdpi.com Furthermore, trifluoroalkyl-N, N'-disubstituted thioureas have exhibited strong antifungal activities with low minimum inhibitory concentrations (MICs) against fungi such as Aspergillus flavus and Penicillium expansum. juniperpublishers.comjuniperpublishers.com Some of these derivatives showed antifungal activities stronger than or equal to the standard agent, fluconazole. juniperpublishers.comjuniperpublishers.com

The mechanism of antifungal action is believed to involve the disruption of the fungal cell wall biosynthesis. mdpi.com Additionally, these compounds have been observed to damage the surface morphology of fungal cells, increase cell membrane permeability, and lead to an increase in reactive oxygen species (ROS) levels. nih.gov

Antitubercular Activity Against Mycobacterium tuberculosis Strains

Several thiourea derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). tandfonline.comresearchgate.netmdpi.com Research has demonstrated the efficacy of these compounds against both drug-sensitive and drug-resistant strains of M. tuberculosis. tandfonline.comresearchgate.netnih.gov

A notable example is the compound 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea, which was found to be highly potent against both M. tuberculosis H37Rv and isoniazid-resistant M. tuberculosis. nih.govresearchgate.net This compound was reported to be 3 times more active against the H37Rv strain and 185 times more active against the isoniazid-resistant strain when compared to isoniazid, a first-line anti-TB drug. nih.govresearchgate.net

The structural features of these thiourea derivatives play a crucial role in their antitubercular activity. mdpi.com For instance, some derivatives are designed to act as inhibitors of InhA, an essential enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. mdpi.comjst.go.jp Molecular docking studies have further elucidated the interaction between these compounds and their target proteins in M. tuberculosis. tandfonline.comresearchgate.net

Furthermore, some thiourea derivatives have demonstrated activity against intracellular M. tuberculosis, indicating their ability to penetrate macrophages and inhibit bacterial growth within these host cells. nih.govnih.gov These compounds have also shown activity against hypervirulent clinical strains of M. tuberculosis. nih.gov

Inhibition of Biofilm Formation

Biofilm formation is a critical virulence factor for many pathogenic microorganisms, contributing to their persistence and resistance to antimicrobial agents. Several studies have highlighted the potential of thiourea derivatives to inhibit biofilm formation by various bacteria. farmaciajournal.compjmonline.orgnih.govjst.go.jp

The anti-biofilm activity of thiourea derivatives has been attributed to their ability to interfere with quorum sensing, a cell-to-cell communication system that regulates biofilm development. farmaciajournal.com This is thought to be due to the structural similarity of thiourea derivatives to N-acyl homoserine lactones, which are key signaling molecules in Gram-negative bacteria. farmaciajournal.com

Research has shown that certain disubstituted thioureas can effectively inhibit the formation of biofilms by methicillin-resistant and standard strains of Staphylococcus epidermidis. pjmonline.orgnih.govjst.go.jp The presence of a halogen atom, particularly at the meta-position of the phenyl group, appears to be important for this antimicrobial and anti-biofilm activity. nih.govjst.go.jp For example, a 3-chloro-4-fluorophenyl substituted derivative was identified as a highly active compound against S. epidermidis biofilm formation. jst.go.jp

Proposed Mechanisms of Antimicrobial Action (e.g., Topoisomerase IV Inhibition)

The antimicrobial activity of thiourea derivatives is attributed to several mechanisms of action. One of the key proposed mechanisms is the inhibition of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV. pjmonline.orgnih.govbohrium.comnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antimicrobial agents.

Several studies have shown that thiourea derivatives can inhibit the activity of Staphylococcus aureus topoisomerase IV. pjmonline.org For instance, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea demonstrated inhibitory activity against this enzyme. pjmonline.org Similarly, other thiourea derivatives have been found to inhibit Escherichia coli DNA gyrase and topoisomerase IV. nih.govbohrium.com One such compound exhibited excellent inhibitory activity against E. coli DNA gyrase B and moderate activity against E. coli Topoisomerase IV. bohrium.com

Molecular docking studies have provided insights into the binding interactions between these thiourea derivatives and the active sites of topoisomerase enzymes, further supporting this proposed mechanism of action. nih.govbohrium.comrsc.org

Enzyme Inhibitory Potential (General)

Beyond their antimicrobial properties, thiourea derivatives have been investigated for their ability to inhibit various enzymes, highlighting their potential for broader therapeutic applications. bohrium.commdpi.comnih.gov

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. mdpi.com Several thiourea derivatives have been identified as potent inhibitors of tyrosinase. tandfonline.comresearchgate.netresearchgate.netbindingdb.org

For example, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea was found to be a competitive inhibitor of banana tyrosinase. tandfonline.com The inhibitory activity of these compounds is influenced by their structural features. For instance, the 4'-fluorobenzyl moiety embedded in a piperidine (B6355638) fragment has been suggested to play a crucial role in the inhibitory effects towards tyrosinase. researchgate.net

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of Alzheimer's disease. mdpi.comnih.gov Several thiourea derivatives have demonstrated the ability to inhibit both of these enzymes. bohrium.commdpi.comnih.govnih.govresearchgate.netresearchgate.net

For instance, certain coumarin-linked thiourea derivatives have shown potent inhibitory activity against both AChE and BChE. nih.gov Specifically, 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea was a potent AChE inhibitor, while 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea was a potent BChE inhibitor. nih.gov Similarly, thiazole-thiourea hybrid derivatives have also exhibited outstanding inhibitory activities against both cholinesterases. researchgate.net Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active sites of AChE and BChE. mdpi.comnih.gov

Glycosidase Inhibition (Alpha-Glucosidase, Alpha-Amylase)

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy in managing type-2 diabetes mellitus, as it slows down carbohydrate digestion and reduces postprandial hyperglycemia. ub.eduscribd.com Phenylthiourea derivatives have emerged as a promising class of inhibitors for these enzymes.

Studies have shown that fluorophenyl thiourea derivatives can exhibit significant inhibitory effects. For instance, a 4-fluorophenyl derivative demonstrated potent inhibition against both α-amylase, with an IC₅₀ value of 53.307 nM, and α-glucosidase, with an IC₅₀ of 24.928 nM. researchgate.net Another analog, 1-(4-fluorophenyl)-3-(4-(indoline-1-carbo-thioamido)phenyl)thiourea, showed moderate α-amylase inhibitory activity with an IC₅₀ value of 62.2 µg/mL. ub.edu

Research on 4-fluorophenylthiourea, a close analog of the title compound, revealed a notable inhibitory effect against glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, with an IC₅₀ value of 21.00 µM and a competitive inhibition mechanism. ebatcongress.org Other related phenylthiourea derivatives have also shown high inhibitory activity against α-glucosidase, in some cases exceeding the potency of the standard drug, acarbose. researchgate.net For example, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea registered an IC₅₀ of 9.77 mM against α-glucosidase. researchgate.net

Table 1: Glycosidase and Related Enzyme Inhibition by Fluorophenylthiourea Analogs

CompoundEnzymeInhibition (IC₅₀)Reference
4-Fluorophenyl derivativeα-Amylase53.307 nM researchgate.net
4-Fluorophenyl derivativeα-Glucosidase24.928 nM researchgate.net
1-(4-Fluorophenyl)-3-(4-(indoline-1-carbothioamido)phenyl)thioureaα-Amylase62.2 µg/mL ub.edu
4-FluorophenylthioureaGlucose-6-Phosphate Dehydrogenase (G6PD)21.00 µM ebatcongress.org
1-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthioureaα-Glucosidase9.77 mM researchgate.net

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its inhibition is a therapeutic target for managing conditions caused by urease-producing bacteria, such as Helicobacter pylori, which is implicated in peptic ulcers and gastric cancer. tandfonline.comjppres.com Thiourea derivatives, particularly those with halogen substituents, have demonstrated significant potential as urease inhibitors. jppres.com

Studies on dipeptide-conjugated thiourea derivatives have shown that analogs with fluorine and chlorine substituents at the meta or para positions of the phenyl ring exhibit predominant urease inhibitory activity. jppres.com One such analog proved to be approximately ten times more potent than the thiourea reference standard. jppres.com Further research into 4-aminocoumarin-based aroylthioureas has also identified them as potential inhibitors of Jack Bean urease. tandfonline.com While specific data for this compound is not available, the consistent and potent activity of fluorinated phenylthiourea analogs strongly suggests its potential in this area. jppres.com

Antioxidant Properties

Thiourea derivatives are recognized for their antioxidant capabilities, which are often evaluated through their ability to scavenge free radicals. biointerfaceresearch.com

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of thiourea compounds is commonly assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Fluorophenyl thiourea derivatives have been shown to possess high antioxidant activity in these tests. evitachem.com

A study on positional isomers of the title compound provided specific metrics for this activity. The compound 1-(2-fluorophenyl)-3-phenylthiourea, an isomer, was particularly effective at scavenging the DPPH radical, exhibiting an IC₅₀ value of 70 µg/mL. researchgate.net The same compound also demonstrated scavenging activity against the ABTS radical, with an IC₅₀ of 85 µg/mL. researchgate.net These findings indicate that the presence and position of the fluorine atom on the phenyl ring contribute significantly to the antioxidant properties of this class of compounds.

Table 2: Radical Scavenging Activity of a Fluorophenylthiourea Analog

CompoundAssayActivity (IC₅₀)Reference
1-(2-Fluorophenyl)-3-phenylthioureaDPPH Radical Scavenging70 µg/mL researchgate.net
1-(2-Fluorophenyl)-3-phenylthioureaABTS Radical Scavenging85 µg/mL researchgate.net

Anti-inflammatory Investigations

The thiourea moiety is considered an important pharmacophore in compounds with anti-inflammatory properties. evitachem.combiointerfaceresearch.com Research has explored various thiourea derivatives for their ability to modulate inflammatory pathways, often using in vitro assays such as protein anti-denaturation and enzyme inhibition. researchgate.netscience.gov

The anti-inflammatory potential of these compounds has been linked to the inhibition of key enzymes like lipoxygenase and the Macrophage Migration Inhibitory Factor (MIF). jppres.comresearchgate.net An analog of the title compound, 1-(4-fluorophenyl)-3-(4-(indoline-1-carbothioamido)phenyl)thiourea, was evaluated for its ability to inhibit protein denaturation, a well-documented cause of inflammation. It showed significant activity with an IC₅₀ value of 115.4 µg/ml, which is comparable to the standard drug diclofenac (B195802) sodium in similar assays. science.gov Furthermore, N-phenylthiourea has been utilized in zebrafish models to study inflammation, highlighting its relevance in preclinical anti-inflammatory research. ub.edu

Antiviral Investigations

The thiourea scaffold is an important synthon that has been investigated for its antiviral properties against a range of viruses. nih.govtandfonline.com Recent research has particularly focused on the potential of thiourea derivatives as inhibitors of SARS-CoV-2. nih.govnih.govacs.orgacs.org

Several studies have demonstrated that thiourea derivatives can effectively impair the attachment of the SARS-CoV-2 spike protein to the human ACE2 receptor. nih.govacs.org One derivative, BB-IV-46, showed a potent inhibition of 95.73 ± 1.79% in an RBD-ACE2 attachment assay. nih.govacs.org Another study found that a bis-thiourea compound, BT1, inhibited SARS-CoV-2 replication in cell-based assays with an efficacy comparable to the antiviral drug remdesivir. nih.govacs.org The mechanism is believed to involve the binding of these compounds to G-quadruplex structures in the viral RNA, which inhibits replication. nih.govacs.org

Beyond coronaviruses, phenylthiourea derivatives have also been evaluated for activity against other viruses. Indole-based phenylthioureas have been synthesized and assessed for their activity against Herpes Simplex Virus type 1 (HSV-1). jst.go.jp The broad-spectrum potential of these compounds underscores their importance as a platform for the development of new antiviral agents. nih.govtandfonline.com

Structure Activity Relationship Sar of 1 4 Fluorobenzyl 3 Phenylthiourea and Its Analogs

Impact of Fluorine Substitution on Biological Activity and Selectivity

The introduction of a fluorine atom onto the benzyl (B1604629) moiety of 1-(4-Fluorobenzyl)-3-phenylthiourea has significant implications for its biological profile. Fluorine, being the most electronegative element, can alter the electronic properties of the molecule, influence its binding affinity to target proteins, and affect its metabolic stability.

The substitution of hydrogen with fluorine can lead to more potent and selective biological activity. researchgate.netyoutube.com This is attributed to fluorine's ability to form strong bonds and its unique electronic effects, which can enhance interactions with biological targets. For instance, in a series of 7-phenyl-pyrroloquinolinone derivatives, the introduction of a fluorine atom onto the phenyl ring resulted in potent cytotoxicity against various tumor cell lines. researchgate.net The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolic pathways and thereby improve the metabolic stability of a compound. youtube.com

Furthermore, the small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen without causing significant steric hindrance. youtube.com This property is advantageous in drug design, as it allows for the modification of electronic properties with minimal structural disruption. The presence of fluorine can also influence the acidity of nearby protons, which can be critical for hydrogen bonding interactions with target receptors.

Influence of Substituents on Phenyl and Benzyl Moieties

The biological activity of this compound analogs can be finely tuned by introducing various substituents on both the phenyl and benzyl rings. The nature, position, and size of these substituents can significantly impact the compound's potency and selectivity.

Studies on related diaryl thiourea (B124793) and urea (B33335) derivatives have shown that lipophilic groups on the aromatic rings can be beneficial for certain biological activities, such as antitumor properties. nih.gov For example, in a series of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas, the presence of specific substituents led to significant inhibitory activity against EGFR and HER-2 kinases. nih.gov

The electronic properties of the substituents also play a crucial role. Electron-withdrawing groups, such as nitro or trifluoromethyl groups, can increase the acidity of the thiourea NH protons, which may enhance hydrogen bonding interactions with target receptors. researchgate.net Conversely, electron-donating groups can also modulate activity, indicating a complex relationship between the electronic nature of the substituents and the biological outcome. Research on 1,3-disubstituted thiourea derivatives has demonstrated that compounds with dihalogenophenyl and 3-trifluoromethylphenyl substituents exhibit potent anticancer activity. nih.gov

The steric properties of the substituents are another important factor. Bulky groups can either enhance binding by occupying a specific hydrophobic pocket in the receptor or decrease activity due to steric hindrance. The optimal size and position of substituents need to be determined for each specific biological target.

The following table summarizes the influence of different substituents on the biological activity of thiourea analogs based on various studies:

Substituent TypePositionEffect on Biological ActivityReference
Lipophilic groups (e.g., benzyloxy)Phenyl ringBeneficial for antitumor activity nih.gov
Electron-withdrawing groups (e.g., -NO2, -CF3)Phenyl ringCan enhance hydrogen bonding and anticancer activity nih.govresearchgate.net
Halogens (e.g., -Cl)Phenyl ringPotent anticancer activity in dihalogenated derivatives nih.gov
Alkyl groupsPhenyl ringCan influence HDL-elevating properties researchgate.net

Role of the Thiourea Core in Biological Interactions

The thiourea core (-NH-C(S)-NH-) is a critical pharmacophore in this compound and its analogs, playing a central role in their interactions with biological targets. nih.gov This functional group has the ability to form multiple hydrogen bonds, which are essential for the binding of the molecule to proteins and enzymes. researchgate.net

The two NH groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This dual functionality allows for the formation of a stable complex with the active site of a receptor. The geometry of the thiourea core facilitates these interactions, enabling the molecule to orient itself optimally for binding.

The acidity of the NH protons is a key factor in the strength of the hydrogen bonds. As mentioned previously, this acidity can be modulated by the electronic effects of the substituents on the flanking phenyl and benzyl rings. researchgate.net Electron-withdrawing groups increase the acidity, leading to stronger hydrogen bonds and potentially higher biological activity.

The sulfur atom of the thiourea group also contributes to the biological activity. It is a soft atom that can participate in various non-covalent interactions, including van der Waals forces and interactions with metal ions in metalloenzymes. The replacement of the sulfur atom with an oxygen atom (to form a urea) often leads to a significant change in biological activity, highlighting the specific role of the thiourea sulfur in molecular recognition.

Conformational Preferences and Their Correlation with Activity

The three-dimensional conformation of this compound is a crucial determinant of its biological activity. The molecule is not rigid and can adopt different spatial arrangements due to rotation around the single bonds of the thiourea core. The relationship between these conformational preferences and biological activity is a key aspect of its SAR.

Thiourea derivatives can exist in different conformations, often described by the orientation of the substituents relative to the C=S bond, such as cis or trans isomers. In solution, an interconversion between different conformations, such as E,Z and Z,E, has been observed for some thioureas, while in the solid state, a Z,Z conformation may be preferred. researchgate.net The energy barrier for rotation around the C-N bonds determines the stability and relative populations of these conformers.

The specific conformation that binds to a biological target is known as the bioactive conformation. It is believed that only one or a limited number of the possible conformations of a flexible molecule are responsible for its biological effect. Therefore, understanding the conformational landscape and identifying the bioactive conformation is essential for designing more potent and selective analogs.

Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy can provide insights into the preferred conformations of thiourea derivatives. For instance, the crystal structure of a related furoylthiourea derivative revealed a twisted conformation with respect to the thiocarbonyl and carbonyl moieties. While specific conformational studies on this compound are not extensively detailed in the provided context, the known conformational behavior of similar diaryl thioureas suggests that the relative orientation of the 4-fluorobenzyl and phenyl groups is critical for its interaction with its biological target. A flattened ring conformation has been suggested to play a role in the activity of some thiourea derivatives, indicating that planarity can be an important factor. nih.gov

Future Research Trajectories and Challenges for 1 4 Fluorobenzyl 3 Phenylthiourea Research

Exploration of Novel and Sustainable Synthetic Methodologies

A primary challenge in the advancement of thiourea-based compounds for broader application is the development of environmentally benign and efficient synthetic methods. researchgate.net Traditional synthesis routes can suffer from drawbacks such as long reaction times, modest yields, and the use of toxic reagents. nih.gov Future research must prioritize the exploration of novel and sustainable synthetic pathways for 1-(4-Fluorobenzyl)-3-phenylthiourea.

Green chemistry principles offer promising alternatives. This includes the use of water as a solvent, which is a safer and more environmentally friendly medium compared to conventional organic solvents. google.com Methodologies such as microwave-assisted synthesis have been shown to accelerate the preparation of thiourea (B124793) derivatives, often leading to higher yields in shorter timeframes. nih.gov Furthermore, the development of catalyst-free methods, for instance, using sunlight to drive reactions between primary amines and carbon disulfide, represents a significant step towards sustainable production. nih.gov Another innovative approach involves the use of deep eutectic solvents (DES), which can act as both a green catalyst and a reaction medium, and can often be recovered and reused. rsc.org

The table below summarizes some sustainable approaches applicable to the synthesis of thiourea derivatives like this compound.

Synthetic MethodologyKey FeaturesPotential Advantages
Aqueous Medium Synthesis Utilizes water as the reaction solvent.Environmentally friendly, reduced toxicity, cost-effective. google.comresearchgate.net
Microwave-Assisted Synthesis Employs microwave irradiation to heat the reaction.Rapid reaction times, increased yields, improved purity. nih.gov
Sunlight-Driven Synthesis Uses sunlight as a natural energy source for the reaction.Highly sustainable, catalyst-free, simple procedure. nih.gov
Deep Eutectic Solvents (DES) Uses a dual-role green catalyst and reaction medium.Reusable catalyst/solvent system, high efficiency. rsc.org
Flow Chemistry Reactions are performed in a continuously flowing stream.Shorter reaction times, improved safety, scalability. nih.gov

Future efforts should focus on adapting these green methodologies to the specific synthesis of this compound from precursors like 4-fluorobenzylamine (B26447) and phenyl isothiocyanate, aiming for a process that is not only efficient but also economically and environmentally viable.

Advanced Computational Drug Design and Lead Optimization

While this compound presents a promising scaffold, advanced computational drug design and lead optimization are crucial for transforming it into a viable therapeutic candidate. A significant challenge in drug development is the high attrition rate of candidates due to poor ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov Computational tools can predict these properties early in the design phase, saving time and resources. rjptonline.org

Molecular docking studies are essential for visualizing and predicting how this compound binds to specific biological targets. biointerfaceresearch.com By understanding these interactions at the molecular level, researchers can rationally design modifications to the compound's structure—for instance, on the 4-fluorobenzyl or phenyl rings—to enhance binding affinity and potency. biointerfaceresearch.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can further elucidate the links between chemical structure and biological activity, guiding the synthesis of more effective derivatives. mdpi.com

The process of lead optimization aims to improve the "drug-likeness" of a compound. This often involves a strategy of structural simplification to improve pharmacokinetic properties and synthetic accessibility without sacrificing potency. nih.gov For this compound, this could involve creating analogues with modified functional groups to enhance properties like solubility or metabolic stability. nih.gov The table below outlines key computational strategies for its optimization.

Computational TechniqueApplication in Drug DesignGoal for this compound
Molecular Docking Predicts the binding orientation of a ligand to its target protein.Identify key binding interactions; guide structural modifications for improved potency. biointerfaceresearch.comnih.gov
ADMET Prediction In silico prediction of absorption, distribution, metabolism, excretion, and toxicity.Identify and mitigate potential pharmacokinetic and toxicity issues early. rjptonline.org
QSAR Modeling Relates variations in chemical structure to changes in biological activity.Develop predictive models to prioritize the synthesis of more potent analogues. mdpi.com
Molecular Dynamics (MD) Simulations Simulates the movement of the ligand-target complex over time.Assess the stability of the binding interaction and conformational changes. nih.gov
Free Energy Calculations Estimates the binding affinity between a ligand and its target.Quantitatively compare the potency of different derivatives. nih.gov

Through these advanced computational methods, future research can systematically refine the structure of this compound to optimize its therapeutic potential.

Elucidation of Broader Biological Target Landscape and Polypharmacology

A significant trajectory for future research is to move beyond a single-target focus and explore the broader biological landscape of this compound. Many drugs exert their effects by interacting with multiple targets, a concept known as polypharmacology. acs.org Thiourea derivatives are known to be versatile, showing activity against a range of targets including kinases, various enzymes, and receptors. nih.govbiointerfaceresearch.comontosight.ai

Initial investigations suggest that thioureas can act as inhibitors of enzymes crucial in disease pathways, such as sirtuins (SIRTs) and tyrosinase. nih.govjocms.org For example, some thiourea derivatives have been investigated as potential inhibitors of SIRT1, an enzyme implicated in cancer and other age-related diseases. rjptonline.orgjocms.org The thiourea scaffold is also a key feature in several approved kinase inhibitors, which are critical in cancer therapy. nih.gov Given the structural features of this compound, including the phenyl and fluorobenzyl groups, it is plausible that it could interact with a variety of biological macromolecules. biointerfaceresearch.com

Uncovering this broader target profile is essential for understanding both its therapeutic potential and potential side effects. Future research should employ proteomic and chemoproteomic approaches to identify the full spectrum of proteins that this compound interacts with within a cell. This will help to build a comprehensive picture of its mechanism of action and may reveal novel therapeutic applications beyond its initially presumed activity. ontosight.ai

Development of Highly Selective Thiourea-Based Agents

While polypharmacology can be beneficial, a major challenge in drug development is achieving target selectivity to minimize off-target effects and associated toxicity. researchgate.net The development of highly selective agents based on the this compound scaffold is a critical future goal. The thiourea moiety itself is capable of forming strong hydrogen bonds, but achieving selectivity often depends on the specific substituents attached to the nitrogen atoms. nih.govanalis.com.my

Structural modifications are key to enhancing selectivity. biointerfaceresearch.com Incorporating specific lipophilic groups or other functional moieties can tailor the molecule to fit more precisely into the binding pocket of a desired target while reducing its affinity for other proteins. biointerfaceresearch.com For instance, research has shown that modifying the aryl groups on thiourea derivatives can significantly impact their selectivity for different kinases or enzymes. biointerfaceresearch.comanalis.com.my

Future work on this compound should involve the systematic synthesis and screening of a library of analogues. By making targeted changes to the phenyl and 4-fluorobenzyl rings and evaluating their activity against a panel of related and unrelated biological targets, researchers can develop structure-activity relationships (SAR) that guide the design of more selective compounds. This approach has the potential to yield new therapeutic agents with improved efficacy and a better safety profile. researchgate.netbiointerfaceresearch.com

Integration of Systems Biology and Chemoinformatics Approaches

To fully understand the therapeutic potential and challenges of this compound, future research must integrate systems biology and chemoinformatics. These disciplines use computational and large-scale data analysis to model how a compound affects complex biological systems as a whole, rather than focusing on a single target. uantwerpen.be

By combining computational predictions of molecular interactions with experimental data on cellular responses (e.g., from transcriptomics or proteomics), researchers can build more comprehensive models of the drug's effects. This integrated approach is essential for navigating the complexity of drug action in a biological system and will be crucial for advancing this compound from a promising chemical entity to a well-understood therapeutic candidate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.